Triphenylbismuth Diacetate

Beschreibung

Overview of Organobismuth Compounds in Modern Organic Synthesis

Organobismuth compounds, which are organometallic species featuring a carbon-bismuth (C-Bi) bond, have become increasingly attractive in modern organic synthesis. researchgate.netnih.gov This interest is largely due to bismuth's low cost, low toxicity, and low radioactivity, positioning it as an environmentally favorable element among the heavy non-radioactive main group elements. nih.govmagtech.com.cn These characteristics, aligned with the principles of Green Chemistry, have led to the wide application of its organic and inorganic derivatives in fields ranging from organic synthesis and catalysis to materials science. nih.gov

In synthesis, organobismuth compounds are valued for their unique properties and reactivity. researchgate.net They have been effectively used as both reagents and catalysts in a variety of reactions that form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net Triarylbismuthines (Ar₃Bi), for instance, are stable and serve as effective arylating agents. researchgate.net Despite their utility, the development of organobismuth chemistry has been somewhat slower compared to other main group metals, primarily due to the inherent instability of the bismuth-carbon bond. nih.gov Nevertheless, they have proven to be efficient reagents in C-, N-, and O-arylation reactions and cross-coupling reactions. nih.gov

Historical Development and Significance of Pentavalent Organobismuth Reagents

The study of organobismuth chemistry dates back to 1850, with the preparation of triethylbismuth by Löwig and Schweizer from iodoethane (B44018) and a potassium-bismuth alloy. wikipedia.org However, significant attention to these complexes grew with the advent of Grignard and organolithium reagents. wikipedia.org The first notable application in organic chemistry was reported by Frederick Challenger in 1934, who used a pentavalent bismuth compound, Ph₃Bi(OH)₂, for the oxidation of alcohols. wikipedia.org

Pentavalent organobismuth(V) reagents are particularly significant as powerful oxidants, a characteristic that distinguishes them from their lighter counterparts in Group 15. wikipedia.orgnih.gov The reactivity of these compounds is closely linked to bismuth's characteristic properties, such as the inert pair effect and the polarized nature of its bonds. nih.gov Organobismuth(V) compounds are typically accessed through the oxidation of trivalent triarylbismuthanes (Ar₃Bi). nih.gov Their utility spans a wide range of organic transformations, including efficient carbon-carbon and carbon-heteroatom bond formation, alcohol oxidation, and photoinduced cationic polymerization. nih.govresearchmap.jp In these reactions, the excellent leaving group ability of the triarylbismuthonio group is a critical factor. nih.gov

Position of Triphenylbismuth (B1683265) Diacetate within Hypervalent Main Group Element Chemistry

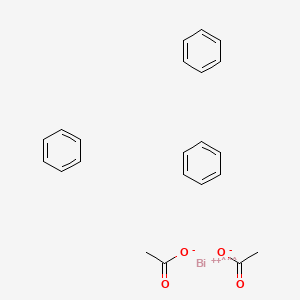

Triphenylbismuth diacetate is a quintessential example of a pentavalent organobismuth compound. The term "hypervalent" is used to describe derivatives of main-group elements that appear to have more than eight valence electrons around the central atom. researchgate.net Bismuth, as a heavy main group element, readily forms hypervalent structures, often involving three-center, four-electron (3c-4e) bonds. rsc.org This type of bonding is crucial as it influences molecular geometry, dynamic behavior, and the stability of the ligand scaffold. rsc.org

Structural studies of triphenylbismuth(V) derivatives, including the diacetate, confirm that they exist as molecular species with non-ionic, five-coordinate structures. cdnsciencepub.com X-ray crystallography and dipole moment studies of related dihalides have established a trigonal bipyramidal geometry for these compounds. cdnsciencepub.com In this structure, the three phenyl groups occupy the equatorial positions, while the more electronegative acetate (B1210297) ligands are situated at the apical positions. researchgate.net this compound's stability and defined structure make it a valuable reagent, particularly in copper-catalyzed N- and O-arylation reactions. researchgate.netresearchgate.netaascit.org Its role as a hypervalent compound is central to its reactivity, providing a framework for the transfer of its phenyl groups in synthetic transformations. rsc.org

Data and Research Findings

Properties of this compound

The physical and chemical properties of this compound are well-documented, providing a clear profile of this organometallic compound.

| Property | Value | Source(s) |

| Synonyms | Bis(acetato-O)triphenylbismuth, Diacetoxytriphenylbismuth | chemimpex.comereztech.com |

| CAS Number | 7239-60-3 | chemimpex.combuyersguidechem.com |

| Molecular Formula | C₂₂H₂₁BiO₄ | chemimpex.com |

| Molecular Weight | ~558.39 g/mol | chemimpex.comamericanelements.com |

| Appearance | White to off-white powder/crystal | chemimpex.combuyersguidechem.com |

| Melting Point | ~170 °C (with decomposition) | chemimpex.combuyersguidechem.com |

| Structure | Trigonal bipyramidal | cdnsciencepub.comresearchgate.net |

Detailed Research Findings on Applications

This compound, often in conjunction with a copper catalyst, is a well-researched reagent for phenylation reactions. Research has demonstrated its effectiveness in forming new carbon-nitrogen bonds with various amine-containing heterocyclic compounds.

| Substrate | Reagent System | Product Type | Yield | Source(s) |

| Aminoindazole Derivatives | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | Monophenylaminoindazoles | 62-97% | researchgate.net |

| 7-Amino-4-chloro-2-methylindazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | Monophenylated & Diphenylated | 28% & 22% | researchgate.net |

| 4-Aminoindazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | N,1-Diphenylaminoindazole | 23% | researchgate.net |

| Primary Heteroarylamines | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | N-phenyl secondary heteroarylamines | Good yields | aascit.org |

| 5-Aminobenzimidazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | (Benzimidazol-5-yl)phenylamine | 34% | aascit.org |

Eigenschaften

InChI |

InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRUFEZECMKBAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triphenylbismuth Diacetate and Its Analogues

Oxidation Reactions for Triphenylbismuth(V) Diacetate Formation

The conversion of triarylbismuth(III) compounds to their corresponding pentavalent diacetates is achieved through oxidation. This transformation involves the expansion of the coordination sphere of the bismuth atom from Bi(III) to Bi(V). Various oxidizing agents and methods have been developed to facilitate this conversion efficiently.

The direct oxidation of triarylbismuthines is the most common route to triarylbismuth(V) diacetates. This is typically accomplished using potent oxidizing agents that can deliver two acetate (B1210297) ligands to the bismuth center.

Phenyliodine(III) Diacetate (PIDA): Phenyliodine(III) diacetate, also known as (diacetoxyiodo)benzene, is a widely used and effective reagent for the oxidation of triarylbismuthines. researchgate.netthieme-connect.de The reaction is generally clean and proceeds under mild conditions. For instance, the oxidation of triphenylbismuthine with PIDA in dichloromethane (B109758) at room temperature provides triphenylbismuth (B1683265) diacetate in high yield. researchgate.netthieme-connect.de This method is applicable to a range of substituted triarylbismuthines. researchgate.net

Sodium Perborate (B1237305): Sodium perborate (NaBO₃) serves as an efficient and environmentally benign oxidizing agent for the synthesis of triarylbismuth diacetates. thieme-connect.demdpi.com The reaction is typically carried out in acetic acid, where sodium perborate oxidizes the triarylbismuthine to the corresponding diacetate. mdpi.com This method is noted for being fast and efficient. researchgate.net For example, tris(2-methoxyphenyl)bismuth, which can be resistant to other oxidizing agents, was successfully converted to its diacetate in 63% yield using sodium perborate in acetic acid. mdpi.com

| Triarylbismuthine Substrate | Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Triphenylbismuthine | Phenyliodine(III) Diacetate | Dichloromethane, Room Temp. | 80% | thieme-connect.de |

| Tris(2-methoxyphenyl)bismuth | Sodium Perborate | Acetic Acid | 63% | mdpi.com |

| General Triarylbismuthines | Sodium Perborate | Acetic Acid | Good yields | mdpi.com |

An alternative to direct oxidation for forming triarylbismuth diacetates is through functional group transformation or metathesis from other triphenylbismuth(V) derivatives. This approach involves synthesizing a different pentavalent triphenylbismuth compound, such as a dihalide, and then substituting the halides with acetate groups.

A common method involves the reaction of a triphenylbismuth(V) dihalide, like triphenylbismuth dibromide, with a silver salt of the desired carboxylic acid. bath.ac.ukjetir.org For example, triphenylbismuth diacetate can be formed from a two-phase reaction between triphenylbismuth dibromide and silver acetate. bath.ac.uk A modified, single-phase procedure using acetonitrile (B52724) as the solvent has also been reported to produce the diacetate from the corresponding dibromide in good yield. bath.ac.uk This metathesis reaction provides a reliable route to the diacetate when the corresponding dihalide is more readily accessible.

Preparation of Precursor Organobismuth(III) Compounds

The synthesis of the trivalent triarylbismuthine precursors is the foundational step for obtaining pentavalent organobismuth compounds. The most prevalent and versatile method for preparing these precursors is through Grignard metathesis.

The Grignard reaction is the most general and widely employed method for the synthesis of homoleptic triaryl- and trialkylbismuth compounds. uqam.cawikipedia.org The process involves the reaction of a bismuth trihalide, most commonly bismuth trichloride (B1173362) (BiCl₃), with an organomagnesium reagent (Grignard reagent). wikipedia.org

The synthesis begins with the formation of the Grignard reagent from an aryl bromide and magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. uqam.capatsnap.com This organomagnesium species is then reacted with anhydrous bismuth trichloride. patsnap.comgoogle.com The reaction is typically robust, with high yields often exceeding 90% for various triarylbismuth compounds. patsnap.comgoogle.com This method is suitable for large-scale industrial preparation. patsnap.comgoogle.com

The general reaction is as follows: 3 ArMgBr + BiCl₃ → Ar₃Bi + 3 MgBrCl

| Aryl Bromide | Solvent System | Product | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | Tetrahydrofuran/Toluene | Triphenylbismuth | 91.7% | google.com |

| p-Bromotoluene | N-Methylpyrrolidone/Benzene | Tris(p-methylphenyl)bismuth | >90% | patsnap.com |

| m-Bromotoluene | N-Methylpyrrolidone/Ethylbenzene | Tris(m-methylphenyl)bismuth | 92.0% | patsnap.com |

| p-Anisylmagnesium bromide (from p-bromoanisole) | Not specified | Tri-p-methoxyphenylbismuth | 65% | sci-hub.se |

Advanced Reactivity and Mechanistic Investigations of Triphenylbismuth Diacetate

Ligand Coupling Reactions Mediated by Triphenylbismuth (B1683265) Diacetate

Triphenylbismuth diacetate is a proficient mediator of ligand coupling reactions, a process central to the construction of complex organic molecules. These reactions proceed through the formation of a pentavalent bismuth intermediate, which subsequently undergoes reductive elimination to furnish the coupled product. The facility of this compound in promoting both carbon-carbon and carbon-heteroatom bond formation underscores its significance as a synthetic tool. researchgate.netresearchgate.net

The formation of carbon-carbon bonds using this compound often involves the coupling of an aryl group from the bismuth reagent with a carbon-based nucleophile. A notable example is the α-arylation of enones and enals. acs.orgresearchgate.netnih.gov The mechanism of this transformation is thought to involve a nucleophilic catalysis pathway. researchgate.net In the presence of a phosphine (B1218219) catalyst, such as tributylphosphine, the enone or enal is activated to form a phosphonium (B103445) enolate. This enolate then acts as a nucleophile, attacking the this compound and displacing an acetate (B1210297) ligand to form a bismuth-enolate intermediate. Subsequent reductive elimination from this Bi(V) species couples the phenyl group to the α-carbon of the original enone or enal, regenerating the Bi(III) species and the phosphine catalyst. researchgate.netnih.gov

Another pathway for C-C bond formation involves the reaction of organobismuth(V) reagents with terminal acetylenes, although this is more commonly reported with triphenylbismuth difluoride, the underlying principles of ligand coupling from a Bi(V) center are similar. nih.gov

The general mechanism for these ligand coupling reactions can be summarized as the formation of a pentavalent bismuth intermediate incorporating both ligands to be coupled, followed by a reductive elimination step that forges the new C-C bond. researchgate.netmdpi.com

This compound is extensively used in the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. researchgate.netresearchgate.net These reactions are frequently catalyzed by copper salts, most notably copper(II) acetate. aascit.orgresearchgate.netresearchgate.net The mechanism for these copper-catalyzed reactions is proposed to involve a transmetalation step where an aryl group is transferred from the bismuth to the copper center, forming an organocopper intermediate.

For C-N bond formation, the amine substrate coordinates to the copper center. A proposed pathway involves the oxidation of Cu(I) or Cu(II) to a Cu(III) intermediate upon interaction with the hypervalent bismuth reagent. This is followed by reductive elimination from the Cu(III) species to form the C-N bond and regenerate a lower-valent copper catalyst. researchgate.net Several mechanistic possibilities have been considered for the copper-catalyzed coupling, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination. researchgate.net

Similarly, for C-O bond formation, the alcohol or phenol (B47542) substrate participates in a comparable catalytic cycle. The hydroxyl group coordinates to the copper catalyst, facilitating the crucial aryl transfer from the bismuth reagent. The reaction culminates in the reductive elimination from a copper intermediate to yield the aryl ether product. researchgate.net The efficiency and mild conditions of these copper-catalyzed C-heteroatom bond-forming reactions make this compound a highly valuable reagent. researchgate.netresearchgate.net

Arylation Reactions

Arylation reactions are a cornerstone of modern organic synthesis, and this compound has proven to be an effective arylating agent for a variety of substrates. nih.govaascit.org These reactions can be broadly categorized into C-arylation, N-arylation, and O-arylation, each with distinct mechanistic features.

The α-arylation of enones and enals stands as a key example of C-arylation mediated by hypervalent bismuth reagents. acs.orgresearchgate.netnih.gov The use of triphenylbismuth dichloride, a closely related compound to the diacetate, in the presence of a phosphine catalyst provides significant mechanistic understanding. acs.orgresearchgate.netnih.gov

The currently accepted mechanism involves nucleophilic catalysis by a phosphine, such as tributylphosphine. The phosphine adds to the β-position of the α,β-unsaturated carbonyl compound, generating a zwitterionic enolate intermediate. This enolate is sufficiently nucleophilic to attack the pentavalent bismuth reagent, leading to a ligand exchange where one of the acetate (or chloride) ligands is displaced. This results in the formation of a pentavalent bismuth species containing both the aryl group and the enolate. The final step is a reductive elimination from this intermediate, which forms the new carbon-carbon bond at the α-position and releases the arylated product, triphenylbismuth(III), and the phosphine catalyst. researchgate.netnih.gov This process represents a regiospecific enolate arylation under nucleophilic catalysis. acs.orgresearchgate.netnih.gov

| Substrate | Arylating Agent | Catalyst/Additive | Product | Yield (%) | Ref. |

| Cyclohex-2-en-1-one | Ph₃BiCl₂ | Bu₃P, i-Pr₂NEt | 2-Phenylcyclohex-2-en-1-one | 93 | nih.gov |

| Cyclopent-2-en-1-one | Ph₃BiCl₂ | Bu₃P, i-Pr₂NEt | 2-Phenylcyclopent-2-en-1-one | 85 | acs.orgnih.gov |

| Crotonaldehyde | Ph₃BiCl₂ | Bu₃P, i-Pr₂NEt | 2-Phenyl-2-butenal | 75 | acs.orgnih.gov |

This compound, particularly in the presence of catalytic copper(II) acetate, is a highly effective system for the N-arylation of a wide array of nitrogen-containing heterocycles, including aminothiazoles and aminoindazoles. researchgate.netaascit.orgresearchgate.netclockss.org These reactions typically proceed under mild conditions, offering a significant advantage over traditional methods. researchgate.netresearchgate.net

The reaction of this compound with various aminoindazoles in the presence of a catalytic amount of copper diacetate in dichloromethane (B109758) at room temperature leads to the corresponding N-phenylaminoindazoles in good to high yields. researchgate.netclockss.org For instance, the phenylation of several aminoindazole derivatives with this system afforded the monophenylated products with yields ranging from 62% to 97%. researchgate.net In some cases, such as with 4-chloro-2-methyl-2H-indazol-7-amine, a mixture of mono- and diphenylated products can be obtained. researchgate.net

Similarly, the copper diacetate-catalyzed phenylation of aminothiazole derivatives with this compound has been reported. The reaction with 6-aminobenzothiazole (B108611) compounds selectively yields the 6-phenylamino derivatives. researchgate.net However, with 2-aminothiazole (B372263) or 2-aminobenzothiazole, mixtures of mono- and diphenylated products are often observed, with the diphenylated product being predominant. researchgate.net Semi-empirical calculations suggest the involvement of a 2-aminobenzothiazole-copper(III) intermediate in the reaction pathway. researchgate.net

The proposed catalytic cycle involves the formation of a copper(II)-amine complex, followed by a ligand exchange with this compound to generate a Bi(V) species coordinated to the copper-amine complex. Transmetalation of a phenyl group from bismuth to copper would generate a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.

| Substrate | Arylating Agent/Catalyst | Product | Yield (%) | Ref. |

| 5-Amino-1-methyl-1H-indazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 1-Methyl-N-phenyl-1H-indazol-5-amine | 97 | researchgate.net |

| 6-Amino-1-methyl-1H-indazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 1-Methyl-N-phenyl-1H-indazol-6-amine | 74 | researchgate.net |

| 7-Amino-1-methyl-1H-indazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 1-Methyl-N-phenyl-1H-indazol-7-amine | 85 | researchgate.net |

| 6-Aminobenzothiazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 6-Phenylaminobenzothiazole | Good to high | researchgate.net |

| 2-Aminothiazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 2-Phenylaminothiazole & 2-(N,N-diphenylamino)thiazole | Mixture | researchgate.net |

| 5-Aminobenzimidazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | (Benzimidazol-5-yl)phenylamine | 34 | aascit.org |

| 2-Aminobenzimidazole | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 2-Phenylaminobenzimidazole | 65 | aascit.org |

The O-arylation of alcohols and diols using this compound is a well-established transformation. researchgate.netelectronicsandbooks.com These reactions can proceed under neutral conditions, but the addition of catalytic amounts of copper(II) acetate significantly accelerates the process and improves yields. researchgate.net

A particularly interesting aspect of this reaction is the selective monophenylation of diols. mdpi.comacs.org When diols are refluxed with this compound in dichloromethane, monophenyl ethers are obtained in good to excellent yields, with no diphenylated products being formed. acs.org This selectivity is remarkable and has been observed for diols with varying distances between the hydroxyl groups. For conformationally rigid systems like cyclic diols, the phenylation shows a strong preference for the axial hydroxyl group over the equatorial one. acs.org For example, the phenylation of cis-cyclohexane-1,2-diol yields cis-2-phenoxycyclohexanol with high selectivity. acs.org

The mechanism of the uncatalyzed reaction is thought to proceed via a pentavalent bismuth intermediate where the diol is coordinated to the bismuth center. The selective transfer to one hydroxyl group is likely governed by steric and electronic factors within this intermediate. The copper-catalyzed variant likely follows a similar catalytic cycle to the N-arylation, involving a copper-alkoxide intermediate and subsequent reductive elimination. researchgate.netbath.ac.uk

| Substrate | Arylating Agent/Catalyst | Product | Yield (%) | Ref. |

| Ethylene glycol | Ph₃Bi(OAc)₂ | 2-Phenoxyethanol | 85 | acs.org |

| cis-Cyclohexane-1,2-diol | Ph₃Bi(OAc)₂ | cis-2-Phenoxycyclohexanol | 87 | acs.org |

| 1,3-Propanediol | Ph₃Bi(OAc)₂ | 3-Phenoxy-1-propanol | Good | mdpi.comacs.org |

| 2,2-Dimethylpropan-1,3-diol | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 3-Phenoxy-2,2-dimethyl-1-propanol | Good | researchgate.net |

| 2-Methoxyethanol | Ph₃Bi(OAc)₂ / Cu(OAc)₂ | 1-Methoxy-2-phenoxyethane | 86 | researchgate.net |

Oxidative Transformations and Bismuth Redox Cycling

The capacity of bismuth to cycle between its +3 and +5 oxidation states is a cornerstone of its utility in modern organic synthesis. While stoichiometric reactions involving pentavalent organobismuth reagents like this compound have been known for decades, the development of catalytic systems based on the Bi(III)/Bi(V) redox couple is a more recent and significant advancement. nih.govacs.org This catalytic approach offers a sustainable alternative to traditional transition-metal-catalyzed reactions, leveraging the unique reactivity of main-group elements. nih.govresearchgate.net

The fundamental concept of Bi(III)/Bi(V) redox catalysis involves the in-situ oxidation of a Bi(III) species to a reactive Bi(V) intermediate, which then participates in the desired chemical transformation (e.g., arylation) and is subsequently reduced back to the Bi(III) state, thus completing the catalytic cycle. nih.gov A seminal example that laid the groundwork for this field was reported by Barton and Motherwell in 1981. They demonstrated that a catalytic amount of triphenylbismuth (Ph₃Bi) could facilitate the cleavage of 1,2-diols in the presence of a stoichiometric oxidant like N-bromosuccinimide (NBS). nih.gov The reaction proceeds through a Bi(V) intermediate, which, after effecting the C-C bond cleavage, regenerates the Bi(III) catalyst. nih.govacs.org

More recent breakthroughs have established true bismuth redox catalysis that mirrors the elementary steps of transition metal catalysis, such as oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For instance, a catalytic system for the fluorination of aryl boronic esters has been developed that operates via a proposed Bi(III)/Bi(V) cycle. nih.govacs.org In this process, a Bi(III) catalyst first undergoes transmetalation with the aryl boronic ester. The resulting aryl-Bi(III) species is then oxidized by an external oxidant to an aryl-Bi(V) intermediate. This high-valent species subsequently undergoes reductive elimination to form the new carbon-fluorine bond and regenerate the Bi(III) catalyst, allowing the cycle to continue. nih.govacs.org The development of specialized ligands to support and stabilize the bismuth center throughout the redox cycle has been crucial to the success of these catalytic systems. nih.gov These advancements have enabled new transformations that are often challenging for traditional transition metal catalysts, highlighting the emerging importance of bismuth in main-group redox catalysis. acs.org

Selectivity and Scope in Organic Transformations

The selectivity of arylation reactions using this compound and related organobismuth reagents is a critical aspect of their synthetic utility, often allowing for predictable and controlled functionalization of complex molecules. uqam.canottingham.ac.uk

Regioselectivity: this compound exhibits notable regioselectivity in various arylation reactions. In the arylation of substrates with multiple potential reaction sites, such as phenols, indoles, and diones, the choice of reaction conditions and the specific bismuth reagent can direct the aryl group to a particular position. nottingham.ac.ukrsc.org For example, in the copper-catalyzed N-arylation of indoles with trivalent triphenylbismuth, the reaction occurs exclusively at the nitrogen atom, with no competing C3-arylation observed. rsc.org This is in contrast to reactions with triphenylbismuth bis-trifluoroacetate, which can lead to C3-arylation. rsc.org

The N-arylation of indazoles also demonstrates high regioselectivity. When 1H-indazole-6-carbaldehyde is treated with triphenylbismuth under copper catalysis, arylation occurs predominantly at the N1 position over the N2 position. rsc.org Similarly, in the arylation of allylic acetates, high regioselectivity is achieved, influenced by additives like potassium iodide which are thought to stabilize key palladium intermediates in the catalytic cycle. uqam.ca

The structure of the bismuth reagent itself plays a significant role in controlling regioselectivity. The use of bismacycles (heterocyclic bismuth compounds) can lead to selective C-ortho-arylation of phenols and α-selective arylation of cyclic 1,3-diketones. nottingham.ac.ukacs.org The geometry of the bismacycle scaffold and hydrogen bonding interactions are highlighted as influential factors in directing the outcome, for instance, favoring O-arylation over C-arylation in certain substrates. nottingham.ac.uk

Stereoselectivity: While less commonly the primary focus, stereoselectivity is also an important feature of organobismuth chemistry. The formation of organobismuth(V) complexes, which are key intermediates in these arylations, can proceed with a degree of stereoselectivity. uqam.ca In reactions involving chiral substrates, the configuration of the product can be influenced by the reaction mechanism. For instance, the conversion of alcohols to alkyl iodides using a related methodology proceeds with an inversion of configuration, although racemization can occur under certain conditions due to the presence of excess iodide ions. organic-chemistry.org

This compound and its parent trivalent compounds are valued for their mild reactivity, which translates to broad substrate scope and excellent compatibility with a wide range of sensitive functional groups. uqam.canottingham.ac.uk This allows for the arylation of complex molecules without the need for extensive use of protecting groups.

The N-arylation of amines and related nitrogen heterocycles is a well-established application. The copper-catalyzed reaction between this compound and primary heteroarylamines proceeds in good yields under mild conditions. aascit.org A variety of heterocyclic amines, including aminobenzimidazoles, aminobenzothiazoles, and aminoindoles, are suitable substrates. aascit.orgresearchgate.net The reaction system demonstrates high functional group tolerance, with halides, esters, aldehydes, and even free carboxylic acids being compatible with the mild conditions. nottingham.ac.uk For example, copper(II)-catalyzed N-arylation of the amino acid tryptophan using triarylbismuthines proceeds efficiently without affecting the chiral center or the carboxylic acid moiety. researchgate.net

The scope extends to O-arylation of alcohols and phenols and C-arylation of carbon nucleophiles like 1,3-diones. nottingham.ac.uknih.gov The reaction tolerates significant steric hindrance on both the substrate and the organobismuth reagent, although highly hindered substrates may react more slowly. ut.ee

Historically, organobismuth reagents were considered most effective for transferring electron-neutral or electron-deficient aryl groups. However, recent studies have shown that electron-rich aryl groups can also be transferred effectively, expanding the synthetic utility of these reagents. nih.gov

Despite the broad scope, some limitations exist. In reactions with certain substrates, such as disubstituted hydrazines, the oxidative properties of the pentavalent bismuth reagent can dominate, leading to the formation of azo compounds instead of the desired arylation product. ut.ee

The following table summarizes the N-phenylation of various primary heteroarylamines using a this compound and copper diacetate system, illustrating the substrate scope and yields obtained. aascit.org

Catalytic Applications in Contemporary Organic Synthesis

Copper-Catalyzed Cross-Coupling Reactions Involving Triphenylbismuth (B1683265) Diacetate

Copper catalysis, in conjunction with triphenylbismuth diacetate, provides a powerful platform for the formation of carbon-heteroatom bonds. This synergistic approach has been particularly effective in N-arylation and O-arylation reactions, offering alternatives to traditional, often harsh, coupling protocols.

N-Arylation in Modified Ullmann-Type Reactions

The copper-catalyzed N-arylation of amines and related nitrogen-containing compounds using this compound represents a significant modification of the classical Ullmann condensation. americanelements.comresearcher.life These reactions typically proceed under mild conditions and exhibit good functional group tolerance. The combination of this compound and a copper catalyst, such as copper(II) diacetate, facilitates the transfer of a phenyl group to a variety of nitrogen nucleophiles. researcher.life

Research has demonstrated the successful N-phenylation of a diverse range of heteroarylamines. For instance, various aminobenzimidazoles, aminoindoles, and aminobenzothiazoles have been effectively arylated to afford the corresponding N-phenyl derivatives in moderate to good yields. researcher.life The reaction generally proceeds at room temperature in a solvent like dichloromethane (B109758), highlighting the mildness of this catalytic system.

Table 1: Copper-Catalyzed N-Phenylation of Heteroarylamines with this compound

Substrate Product Yield (%) 5-Aminobenzimidazole N-Phenyl-1H-benzimidazol-5-amine 34 5-Amino-2-methylbenzimidazole 2-Methyl-N-phenyl-1H-benzimidazol-5-amine 45 5-Aminoindole N-Phenyl-1H-indol-5-amine 77 5-Amino-2-phenyl-1H-indole N,2-Diphenyl-1H-indol-5-amine 32 2-Methyl-6-aminobenzothiazole 2-Methyl-N-phenylbenzothiazol-6-amine 70

Data sourced from Miloudi et al. (2018). researcher.life

O-Arylation of Various Alcohol Classes

This compound is also a highly effective reagent for the copper-catalyzed O-arylation of alcohols, providing a convenient route to synthesize aryl ethers. This methodology is particularly valuable for the phenylation of sterically hindered tertiary alcohols, a transformation that can be challenging with other methods. nih.gov The use of copper(II) acetate (B1210297) as a catalyst is common in these reactions, which are typically carried out under mild conditions. nih.gov

Studies have shown that functionalized tertiary alcohols, such as α-hydroxy carbonyl compounds, can be efficiently phenylated using this compound. nih.gov The reaction conditions are generally mild, and the protocol has been successfully applied to a range of tertiary alcohol substrates.

Table 2: Copper(II)-Catalyzed O-Phenylation of Tertiary Alcohols with this compound

Alcohol Substrate Product Yield (%) 2-Hydroxy-2-methyl-1-phenylpropan-1-one 2-Methyl-2-phenoxy-1-phenylpropan-1-one 85 Ethyl 2-hydroxy-2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxo-2-phenoxybutanoate 78 3-Hydroxy-3-methylbutan-2-one 3-Methyl-3-phenoxybutan-2-one 73

Data adapted from research on O-phenylation with organobismuth(V) reagents. nih.gov

Enantioselective Catalysis with Chiral Auxiliaries

The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. While the use of chiral ligands and auxiliaries in transition metal catalysis is well-established, their specific application in conjunction with this compound for enantioselective arylations is an area of ongoing research. The general principle involves the use of a chiral ligand to coordinate with the copper catalyst, thereby creating a chiral environment that can induce stereoselectivity in the arylation of a prochiral substrate. Although specific examples detailing the use of this compound in this context are not extensively documented in the reviewed literature, the broader success of chiral ligands in copper-catalyzed asymmetric reactions suggests a promising avenue for future exploration with this versatile bismuth reagent. nih.govmdpi.com

Phosphine-Catalyzed Reactions Employing Hypervalent Bismuth Reagents

In a departure from transition metal catalysis, phosphines have been shown to catalyze the α-arylation of enones and enals using hypervalent bismuth reagents. researchgate.netbohrium.com This methodology provides a regiospecific route to α-aryl carbonyl compounds via nucleophilic catalysis. While the initial research highlighted the use of triarylbismuth(V) dichlorides, the underlying principle extends to other hypervalent bismuth species, including this compound. researchgate.netbohrium.com

The reaction is proposed to proceed through the nucleophilic addition of the phosphine (B1218219) to the β-carbon of the enone or enal, generating a phosphonium (B103445) enolate intermediate. This enolate then attacks the electrophilic bismuth reagent, leading to the transfer of an aryl group to the α-position. Subsequent elimination of the phosphine catalyst regenerates the catalytic cycle. This approach represents a novel strategy for enolate arylation under nucleophilic catalysis conditions. bohrium.com

Table 3: Phosphine-Catalyzed α-Arylation of Enones and Enals with a Hypervalent Bismuth Reagent

Carbonyl Compound Bismuth Reagent Product Yield (%) Cyclohex-2-en-1-one Triphenylbismuth dichloride 2-Phenylcyclohex-2-en-1-one 85 Cyclopent-2-en-1-one Triphenylbismuth dichloride 2-Phenylcyclopent-2-en-1-one 75 But-2-enal Triphenylbismuth dichloride 2-Phenylbut-2-enal 65

Data based on the work by Koech and Krische on phosphine-catalyzed α-arylation. researchgate.netbohrium.com

Bismuth-Mediated Oxidative Coupling Reactions

Bismuth compounds, cycling between Bi(III) and Bi(V) oxidation states, can mediate oxidative coupling reactions. While specific examples detailing this compound as the primary mediator in oxidative C-C or C-heteroatom bond formation are not extensively reported, the underlying principle of bismuth redox catalysis is an active area of research. nih.gov These reactions typically involve the in situ generation of a Bi(V) species which then undergoes reductive elimination to form the coupled product. For instance, bismuth-catalyzed oxidative coupling of arylboronic acids with triflate salts has been developed, showcasing the potential of the Bi(III)/Bi(V) redox couple in forging new bonds. nih.gov This suggests the potential for this compound to participate in similar transformations, either directly or as a precursor to the active catalytic species.

Green Chemistry Approaches in Catalytic Systems Utilizing this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry. Organobismuth compounds, including this compound, align well with several of these principles. Bismuth is a relatively non-toxic and inexpensive element, making its compounds attractive from an environmental and economic standpoint. researchgate.net

Theoretical and Computational Studies on Triphenylbismuth Diacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of triphenylbismuth (B1683265) diacetate, which dictates its geometry, stability, and reactivity. These calculations involve solving the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large molecular systems, including organobismuth compounds. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods. mdpi.com For bismuth(V) compounds like triphenylbismuth diacetate, DFT is employed to investigate various electronic properties.

DFT calculations can provide valuable information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity of a compound. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions.

Electron Density Distribution: DFT can map the electron density, revealing the distribution of charge within the molecule and identifying electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis, often performed in conjunction with DFT calculations, helps in understanding the nature of chemical bonds, including the degree of ionic and covalent character in the Bi-C and Bi-O bonds of this compound.

An illustrative example of data obtained from a DFT calculation on a hypothetical bismuth(V) compound is presented in Table 1.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Charge on Bi | +1.8 |

| Mulliken Charge on O (acetate) | -0.7 |

This table is illustrative and provides representative values that could be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular geometries and energies. arxiv.org Geometry optimization is a key application of ab initio calculations, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wayne.edu For this compound, this would involve determining the precise Bi-C and Bi-O bond lengths and the various bond angles that define its three-dimensional structure.

The process of geometry optimization iteratively calculates the energy and the gradient of the energy with respect to the atomic coordinates, adjusting the geometry until a stationary point is reached. arxiv.org A subsequent frequency calculation is typically performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). uctm.edu

| Method | Bi-C Bond Length (Å) | Bi-O Bond Length (Å) | C-Bi-C Angle (°) | O-Bi-O Angle (°) | Total Energy (Hartree) |

| Hartree-Fock (HF) | 2.15 | 2.25 | 118.5 | 178.0 | -1250.45 |

| Møller-Plesset (MP2) | 2.12 | 2.21 | 119.2 | 179.1 | -1251.32 |

| Coupled Cluster (CCSD) | 2.11 | 2.20 | 119.5 | 179.5 | -1251.58 |

This table is illustrative and provides representative values to demonstrate the type of data generated from ab initio calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate steps of chemical reactions, providing a level of detail that is often difficult to obtain experimentally. mit.edu For reactions involving this compound, computational studies can help to identify the most likely reaction pathways, characterize transient intermediates, and determine the energetic barriers that control the reaction rate.

A key aspect of mechanistic elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in a vibrational analysis. wayne.edu Computational methods can be used to locate these transition state structures and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter in determining the kinetics of a reaction. By mapping the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energetic landscape of the reaction, allowing for a detailed understanding of the feasibility and kinetics of different proposed mechanisms.

This compound is often used in copper-catalyzed reactions. researchgate.netsemanticscholar.org Computational studies can be particularly insightful in these systems for characterizing the nature of the catalytically active species and any transient intermediates that are formed. For instance, in copper-catalyzed arylations, a proposed mechanism involves the formation of a high-valent copper(III) intermediate. researchgate.net

Computational modeling can be used to:

Optimize the geometry of the proposed Cu(III) intermediate.

Analyze its electronic structure to understand the bonding between the copper center and the aryl and acetate (B1210297) ligands.

Calculate the energetics of the formation and subsequent reactions of this intermediate to assess its viability in the catalytic cycle.

Table 3 presents a hypothetical reaction energy profile for a copper-catalyzed arylation reaction involving this compound, with energies calculated relative to the initial reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Substrate + Ph3Bi(OAc)2 + Cu(I) catalyst | 0.0 |

| Intermediate 1 | Oxidative addition complex | -5.2 |

| Transition State 1 | Formation of Cu(III) intermediate | +15.8 |

| Intermediate 2 | Cu(III) species | +2.1 |

| Transition State 2 | Reductive elimination | +21.3 |

| Products | Arylated substrate + Ph3Bi + Cu(I) catalyst | -25.7 |

This table is illustrative and provides a representative reaction energy profile that could be determined through computational modeling.

Spectroscopic Property Prediction from Computational Models

Computational models can also be used to predict various spectroscopic properties of molecules. nih.gov These predictions are valuable for interpreting experimental spectra and can aid in the identification and characterization of compounds. For this compound, computational methods can predict properties such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be determined. sns.it This allows for the prediction of the IR spectrum, which can be compared with experimental data to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These calculations can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excitations. nih.gov This information can be used to predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.

Table 4 shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (Method) |

| IR Frequency (C=O stretch) | 1650 cm⁻¹ | 1665 cm⁻¹ (B3LYP/6-31G*) |

| ¹³C NMR (Bi-C ipso) | 155 ppm | 152 ppm (GIAO-DFT) |

| UV-Vis λ_max | 270 nm | 265 nm (TD-DFT) |

This table is illustrative and provides representative data to demonstrate the predictive power of computational spectroscopy.

Ligand Effects and Substituent Effects on Reactivity: A Computational Perspective

Computational chemistry offers a powerful lens through which to dissect the intricate electronic and steric factors that govern the reactivity of hypervalent organobismuth compounds like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into how modifications to both the ancillary ligands (e.g., the acetate groups) and the substituents on the phenyl rings can modulate the compound's stability and its propensity to engage in chemical transformations.

Ligand Effects on Reactivity

The reactivity of triarylbismuth(V) compounds is largely dictated by the stability of the Bi-C and Bi-X (where X is the anionic ligand) bonds, as well as the electrophilicity of the bismuth center. The electronic properties of the ligands directly influence these parameters. For instance, replacing the acetate ligands with more electron-withdrawing carboxylates (e.g., trifluoroacetates) would be expected to increase the Lewis acidity of the bismuth center. This enhanced electrophilicity can, in turn, make the bismuth atom more susceptible to nucleophilic attack, a key step in many of its reactions.

Conversely, ligands that are stronger electron donors would decrease the electrophilicity of the bismuth center, potentially leading to a more stable complex with reduced reactivity. The steric bulk of the ligand is another critical factor. Larger, more sterically demanding carboxylate ligands can hinder the approach of substrates to the bismuth center, thereby decreasing reaction rates. Computational models can quantify these steric and electronic effects by calculating parameters such as bond dissociation energies, molecular electrostatic potentials, and the energy barriers for ligand exchange or reductive elimination processes.

Substituent Effects on Reactivity: A Quantitative Approach

The influence of substituents on the phenyl rings of triarylbismuth(V) compounds has been the subject of more detailed computational and experimental investigation, providing a clearer, quantitative picture of their impact on reactivity. These studies often utilize the framework of the Hammett equation, which correlates reaction rates and equilibrium constants with substituent-dependent parameters (σ).

A pertinent example, although on a closely related system, is the combined experimental and theoretical study of the C(sp²)–F bond-forming reductive elimination from neutral triarylbismuth(V) difluorides. acs.org This research provides valuable, transferable insights into the electronic effects at play in such hypervalent bismuth species.

In one part of the study, the thermal decomposition of a series of para-substituted σ-aryl Bi(V) difluoride complexes was investigated. The reaction rates were found to be sensitive to the electronic nature of the para-substituent. A Hammett plot of the logarithm of the relative rate constants (log(kₓ/kᵸ)) against the Hammett parameter σₚ⁺ yielded a good linear correlation (R² = 0.9545). acs.org The positive slope of this plot (ρ = 1.15) indicates that the reaction is accelerated by electron-withdrawing groups on the aryl ring that is undergoing reductive elimination. acs.org This suggests that there is a buildup of negative charge in the transition state at the ipso-carbon of the phenyl ring.

Table 1: Hammett Correlation for Reductive Elimination from para-Substituted σ-Aryl Bi(V) Difluorides acs.org

| Substituent (X) | σₚ⁺ | log(kₓ/kᵸ) |

| NMe₂ | -1.70 | -1.5 |

| OMe | -0.78 | -0.5 |

| Me | -0.31 | -0.2 |

| H | 0.00 | 0.0 |

| F | -0.07 | 0.1 |

| Cl | 0.11 | 0.2 |

| CF₃ | 0.61 | 0.8 |

Table 2: Relative Rate Constants for C-F Bond Formation with Various para-Substituents acs.org

| Substituent (X) | Relative Rate Constant (kₓ/kᵸ) |

| OMe | 0.3 |

| Me | 0.6 |

| H | 1.0 |

| F | 1.3 |

| Cl | 1.6 |

| CF₃ | 6.3 |

These computational and experimental findings collectively demonstrate that the reactivity of the aryl groups in triarylbismuth(V) compounds is highly tunable. Electron-withdrawing substituents generally enhance the rate of reductive elimination, a key reaction pathway for these reagents. DFT calculations can model the transition states of these reactions, corroborating the experimental kinetic data and providing a detailed understanding of the electronic demands of the reaction mechanism. acs.org While this data is for difluoride analogues, the fundamental electronic principles are expected to hold for this compound, where electron-withdrawing groups on the phenyl rings would similarly facilitate reactions involving the cleavage of a Bi-C bond.

Future Research Directions and Emerging Paradigms in Triphenylbismuth Diacetate Chemistry

Development of Novel Synthetic Applications Beyond Traditional Arylations

While triphenylbismuth (B1683265) diacetate and related Bi(V) compounds are well-established for aryl transfer reactions, their potential in other synthetic transformations is a burgeoning area of research. nih.gov The oxidizing power of pentavalent bismuth is being harnessed for applications beyond simple arylation, including C-H activation and novel cross-coupling reactions. nih.gov

Recent studies have demonstrated that bismuth compounds can catalyze a range of organic reactions, including C-H oxidation and radical addition of olefins. mdpi.com The transformation of C-H bonds into more reactive functionalities is a cornerstone of modern synthetic chemistry, and bismuth's unique properties offer a promising avenue for development. nih.govnih.gov For instance, the cationization of bismuth amides has been shown to facilitate C-H activation, a strategy that could potentially be extended to systems involving triphenylbismuth diacetate. nih.govnih.gov

Furthermore, the ability of bismuth to cycle between different oxidation states (e.g., Bi(III)/Bi(V)) opens up possibilities for new catalytic cycles that mimic transition metal catalysis. nih.govrsc.orgnih.govacs.org This has led to the development of bismuth-catalyzed fluorination of aryl boronic esters and deoxygenation reactions, showcasing the potential for this compound to act as a precursor or active catalyst in a wider array of oxidative transformations. nih.govacs.org

| Reaction Type | Bismuth Reagent/Catalyst | Substrate | Product | Key Finding |

|---|---|---|---|---|

| C-H Oxidation | Bi-based photocatalysts (e.g., Bi2O3) | Alkanes/Arenes | Alcohols/Phenols | Bismuth materials show promise as photocatalysts for selective C-H oxidation. mdpi.com |

| Fluorination | Bi(III)/Bi(V) catalytic cycle | Arylboronic esters | Aryl fluorides | Demonstrates a Bi(III)/Bi(V) redox cycle for a challenging transformation. acs.org |

| Double C-H Activation | Cationic Bismuth Amides | Diphenyl amide ligand | Cyclized organobismuth compound | Cationic bismuth species facilitate intramolecular C-H activation. nih.gov |

Exploration of Asymmetric Catalysis with Bismuth(V) Reagents

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com The development of chiral Lewis acid catalysts has been a major focus, and bismuth has emerged as a promising candidate. rsc.orgnih.gov Chiral bismuth complexes have been successfully employed in catalytic asymmetric reactions, including Mukaiyama aldol (B89426) reactions, epoxide openings, and hydroxymethylations, often proceeding with high yields and enantioselectivities. rsc.org

While many successful examples utilize Bi(III) salts in combination with chiral ligands, the exploration of chiral Bi(V) reagents, including derivatives of this compound, is a compelling future direction. rsc.orgnih.govnih.gov The combination of a chiral Brønsted acid with a bismuth salt has been shown to create a highly effective binary catalytic system for the asymmetric allylation of α-keto thioesters. researchgate.net This approach, where the counteranion of the chiral acid acts as a coordinating ligand, could be adapted for Bi(V) systems. researchgate.net The development of well-defined chiral Bi(V) complexes could provide catalysts with enhanced reactivity and stereoselectivity, leveraging the Lewis acidity and oxidative capacity of the pentavalent bismuth center.

| Asymmetric Reaction | Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Mukaiyama Aldol Reaction | Chiral Bi(III) complex | Silicon enolates, Aldehydes | High | High |

| Hydroxymethylation | Chiral Bismuth complex | Silyl enolates, Formaldehyde | High | High |

| Asymmetric Allylation | Organosuperacid + Bismuth Salt | α-keto thioesters | Up to >99% | Up to 97% |

Integration into Flow Chemistry and Microreactor Systems

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, offers significant advantages in terms of safety, efficiency, and scalability. njbio.com The superior heat and mass transfer in microreactors allows for better control over reaction conditions, often leading to higher yields and purities. njbio.comchemium.com This technology is particularly beneficial for highly exothermic reactions or those involving unstable intermediates. njbio.com

The integration of bismuth-catalyzed processes, including those using this compound, into flow systems is a largely unexplored but highly promising area. The ability to precisely control temperature in a flow reactor could minimize side reactions and improve the selectivity of transformations involving thermally sensitive organobismuth reagents. chemium.com Furthermore, flow chemistry enables the safe use of hazardous reagents by generating them in situ and consuming them immediately, a principle that could be applied to reactions involving potentially energetic bismuth precursors or intermediates. njbio.com The development of immobilized bismuth catalysts, including those based on triphenylbismuth species, for use in packed-bed reactors could facilitate catalyst recycling and streamline product purification, further enhancing the sustainability of these synthetic methods. nih.gov

Computational Design and Prediction of New Bismuth-Catalyzed Transformations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of catalysts. rsc.orgnih.gov In the context of bismuth chemistry, computational studies have provided crucial insights into the mechanistic details of transformations like the transfer hydrogenation of azoarenes and the Bi(III)/Bi(V) redox-catalyzed fluorination of arylboronic esters. rsc.orgnih.gov

These studies can elucidate rate-limiting transition states, clarify the role of ligands and additives, and rationalize observed reactivity and selectivity. rsc.orgnih.gov For this compound, computational modeling can be used to predict its reactivity in novel transformations, screen potential substrates, and design modified catalysts with enhanced performance. For example, calculations could help identify ligand architectures that stabilize key intermediates in a proposed catalytic cycle or lower the energy barrier for a desired reaction pathway. acs.org By guiding experimental efforts, computational design can accelerate the discovery of new bismuth-catalyzed reactions and optimize existing ones, saving significant time and resources.

Sustainable and Environmentally Benign Synthetic Strategies

A major driving force in modern chemistry is the development of sustainable and environmentally friendly processes, often referred to as "green chemistry". nih.goviwu.edu Bismuth is often called a "green" element due to its remarkably low toxicity, making its compounds attractive alternatives to reagents and catalysts based on more toxic heavy metals like lead, palladium, or tin. researchgate.netrsc.orgnih.gov

Future research will continue to leverage the environmentally benign nature of this compound. nih.gov Key strategies include the development of reactions that proceed in water, which is a key solvent for green chemical synthesis. rsc.orgnih.gov While some bismuth Lewis acids have stability issues in water, they can be stabilized with appropriate ligands, enabling efficient catalysis in aqueous media. nih.govnih.gov Another important avenue is the development of methods that utilize catalytic amounts of bismuth reagents, which can often be easily removed from the reaction mixture. researchgate.net The use of efficient and recyclable oxidizing agents, such as sodium perborate (B1237305) in acetic acid to synthesize triarylbismuth diacetates, further contributes to the green credentials of these processes. bohrium.com By focusing on atom economy, catalyst recyclability, and the use of non-toxic solvents, the application of this compound can be aligned with the core principles of sustainable chemistry. researchgate.net

Q & A

How does Triphenylbismuth Diacetate facilitate selective phenylation of hydroxyl groups in glycols under mild conditions?

This compound enables selective mono-phenylation of one hydroxyl group in diols via a ligand-exchange mechanism under ambient or mildly heated conditions (typically 20–60°C). The reaction proceeds through an axial attack on the bismuth center, favoring equatorial hydroxyl groups in six-membered rings due to steric and electronic effects. For example, in 1,2-cyclohexanediol, the equatorial hydroxyl reacts preferentially, yielding axial phenyl ethers with >80% selectivity in dichloromethane or acetonitrile . Key methodological considerations include:

- Stoichiometry : Use 1.1–1.5 equivalents of this compound per hydroxyl group.

- Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity.

- Additives : Catalytic copper(I) salts (e.g., CuOTf) accelerate aryl transfer .

What role do copper ions play in enhancing the efficiency of this compound-mediated arylations?

Copper(I/II) ions act as Lewis acid catalysts, coordinating to the hydroxyl group of the substrate and facilitating ligand exchange with the bismuth reagent. This lowers the activation energy for aryl transfer, enabling reactions to proceed at lower temperatures (e.g., 25°C vs. 60°C without copper). For instance, Barton et al. demonstrated that 10 mol% CuOTf reduces reaction times from 24 hours to 2–4 hours in ethanolamine arylation . Methodological tips:

- Catalyst loading : 5–10 mol% Cu(I) salts optimize yield and selectivity.

- Counterion effects : Triflate (OTf⁻) or acetate (OAc⁻) anions improve solubility and activity.

How does the axial preference in six-membered rings influence the regioselectivity of this compound reactions with diols?

In six-membered cyclic diols (e.g., inositol derivatives), this compound exhibits a strong axial preference due to stereoelectronic effects. The equatorial hydroxyl group undergoes phenylation, while the axial position remains unreacted. This selectivity arises from the transition state geometry, where the equatorial hydroxyl aligns with the bismuth center’s vacant orbital for nucleophilic attack. For example, 1,2-cyclohexanediol derivatives yield axial phenyl ethers with >90% regioselectivity .

What are the critical considerations for optimizing reaction conditions when using this compound in O-arylation of alcohols?

- Substrate compatibility : Primary alcohols react sluggishly; secondary and tertiary alcohols require higher temperatures (40–80°C).

- Solvent polarity : Non-polar solvents (e.g., toluene) favor slower, more selective reactions, while polar solvents (e.g., DMF) accelerate kinetics but may reduce selectivity.

- Additives : Catalytic pyridine (5–10 mol%) mitigates acetic acid byproduct inhibition .

- Workup : Quench with aqueous NaHCO₃ to neutralize acetic acid and precipitate unreacted bismuth species.

How does this compound compare to other hypervalent bismuth reagents in terms of stability and reactivity?

This compound is more stable and easier to handle than trivalent bismuth reagents (e.g., Ph₃Bi), which require oxidizing agents (e.g., acetone) for O-arylation. Compared to triphenylbismuth dicyanide or diazide, it offers superior functional group tolerance and lower toxicity. However, its reactivity is lower than iodine(III) or lead(IV) analogs, necessitating longer reaction times. For example, in alcohol arylation, Ph₃Bi(OAc)₂ achieves 60–70% yields vs. 80–90% with PhI(OAc)₂ but avoids heavy metal waste .

What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of acetic acid vapors or bismuth-containing aerosols.

- Storage : Store at 4°C under nitrogen in amber glass to prevent photodegradation. Avoid contact with moisture to prevent hydrolysis .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.